Cas no 7511-47-9 (2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione)

2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione structure
7511-47-9 structure
Product Name:2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione
Numero CAS:7511-47-9
MF:C22H36O2
MW:332.520047187805
CID:981452
PubChem ID:233572
Update Time:2025-04-19

2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione
    • 2,5-Bis(1,1,3,3-tetramethylbutyl)-2,5-cyclohexadiene-1,4-dione
    • AC1L5QBX
    • AG-K-27992
    • CTK5E1147
    • NSC32206
    • NSC-32206
    • p-Benzoquinone, 2,5-bis(1,1,3,3-tetramethylbutyl)-
    • p-Benzoquinone,5-bis(1,1,3,3-tetramethylbutyl)-
    • SureCN7108805
    • 2,5-Di-tert-octyl-p-benzoquinone
    • AKOS024341320
    • 2,5-Bis(1,1,3,3-tetramethylbutyl)benzo-1,4-quinone
    • SCHEMBL7108805
    • 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)-
    • 2,1,3,3-tetramethylbutyl)-2,5-cyclohexadiene-1,4-dione
    • 2,5-Bis(1,1,3,3-tetramethylbutyl)benzo-1,4-quinone #
    • CHEMBL4206102
    • RLNQIORMPFHCHW-UHFFFAOYSA-N
    • DTXSID90884396
    • 7511-47-9
    • Inchi: 1S/C22H36O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12H,13-14H2,1-10H3
    • Chiave InChI: RLNQIORMPFHCHW-UHFFFAOYSA-N
    • Sorrisi: O=C1C=C(C(C=C1C(C)(C)CC(C)(C)C)=O)C(C)(C)CC(C)(C)C

Proprietà calcolate

  • Massa esatta: 332.27168
  • Massa monoisotopica: 332.271530387g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.9
  • Superficie polare topologica: 34.1Ų

Proprietà sperimentali

  • PSA: 34.14
  • LogP: 5.91580
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司